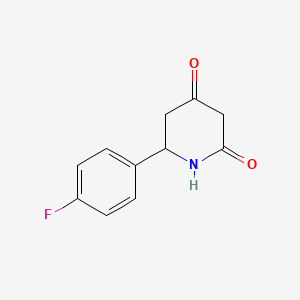

6-(4-Fluorophenyl)piperidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-fluorophenyl)piperidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c12-8-3-1-7(2-4-8)10-5-9(14)6-11(15)13-10/h1-4,10H,5-6H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLRYNMMOHQQSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CC1=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1545134-39-1 | |

| Record name | 6-(4-fluorophenyl)piperidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 6 4 Fluorophenyl Piperidine 2,4 Dione and Analogues

Strategic Approaches to Piperidine-2,4-dione Core Synthesis

The construction of the piperidine-2,4-dione heterocyclic system is typically achieved through strategic multi-step sequences that culminate in a ring-forming cyclization reaction. rsc.orgnih.gov These methods are designed to be flexible, allowing for the introduction of various substituents at different positions on the ring. core.ac.ukresearchgate.net

Multi-Step Organic Reactions for Ring Formation

The synthesis of the piperidine-2,4-dione core often involves a linear sequence of reactions to build a suitable acyclic precursor for subsequent cyclization. A common and flexible route begins with readily available β-keto esters. core.ac.uk This multi-step process demonstrates a typical pathway for creating 6-monosubstituted piperidine-2,4-diones.

A representative synthetic sequence is outlined below:

Enamine Formation: The process starts with the reaction of a β-keto ester with ammonium (B1175870) acetate (B1210297) to form a vinylogous carbamate (B1207046) (an enamine). core.ac.uk

Reduction: The resulting enamine is then reduced, for instance with sodium triacetoxyborohydride, to yield the corresponding β-amino ester. core.ac.uk

Amide Coupling: This β-amino ester is subsequently coupled with a malonyl derivative, such as monomethyl malonate, using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt). This step forms a key amidodiester intermediate. core.ac.uk

Cyclization and Decarboxylation: The final steps involve the intramolecular cyclization of the amidodiester, typically via a Dieckmann condensation, followed by hydrolysis and decarboxylation to afford the target piperidine-2,4-dione. core.ac.uk

Another established multi-step approach commences with β-aryl-β-amino acids, which are elaborated over five steps into δ-aryl-δ-amino-β-ketoacids. This pathway involves an acylation of Meldrum's acid and provides a versatile route to 6-arylpiperidine-2,4-diones. researchgate.net

| Step | Reactants | Reagents/Conditions | Product |

| 1 | β-Keto Ester | Ammonium Acetate, Acetic Acid | Vinylogous Carbamate |

| 2 | Vinylogous Carbamate | Sodium Triacetoxyborohydride | β-Amino Ester |

| 3 | β-Amino Ester, Monomethyl Malonate | EDC, HOBt, (i-Pr)2NEt | Amidodiester |

| 4 | Amidodiester | NaOMe in MeOH (reflux), then MeCN/H2O (reflux) | Piperidine-2,4-dione |

Cyclization Reactions in Piperidine-2,4-dione Construction

Intramolecular cyclization is the cornerstone of piperidine-2,4-dione synthesis. nih.gov Various strategies have been developed to efficiently form the six-membered ring, with the Dieckmann condensation being one of the most prominent and widely utilized methods. core.ac.ukdtic.mil These reactions are crucial for assembling the heterocyclic core from a linear precursor. nih.gov

The Dieckmann condensation is an intramolecular reaction of a diester with a base to form a β-keto ester, which is a direct precursor to the piperidine-2,4-dione ring. wikipedia.orglibretexts.org This reaction is particularly effective for forming stable five- and six-membered rings. wikipedia.orglibretexts.org

The mechanism involves the deprotonation of an α-carbon of one of the ester groups to form an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution. youtube.com The resulting cyclic β-keto ester is then hydrolyzed and decarboxylated to yield the final piperidine-2,4-dione. core.ac.uk

A key advantage of this method is its applicability to the synthesis of a wide variety of substituted piperidine-2,4-diones, including those with and without N-substitution, without the need for a protecting group on the nitrogen atom. core.ac.ukresearchgate.net For instance, the cyclization of amidodiesters using sodium methoxide (B1231860) in methanol, followed by decarbomethoxylation in aqueous acetonitrile, has proven to be an improved procedure for obtaining N-unsubstituted Dieckmann products. core.ac.uk This protocol has been successfully used to prepare 6-phenylpiperidine-2,4-dione (B51067) in good yield. core.ac.uk

A powerful strategy for constructing the piperidine-2,4-dione scaffold involves the strategic combination of β-amino esters and malonyl derivatives. core.ac.uk This approach builds the necessary carbon framework in the acyclic precursor before the final ring-closing step.

The synthesis begins with the coupling of a β-amino ester with a malonate, such as monomethyl malonyl chloride or monomethyl malonate itself, using peptide coupling reagents. core.ac.uk This forms an N-acylated diester intermediate. This intermediate is perfectly primed for an intramolecular Dieckmann condensation. core.ac.uk Treatment with a base like sodium methoxide initiates the cyclization to form a 3-methoxycarbonyl-piperidine-2,4-dione, which upon subsequent hydrolysis and decarboxylation, yields the desired 6-substituted piperidine-2,4-dione. core.ac.uk

An alternative pathway involves the Michael addition of a β-amino ester to an α,β-unsaturated ester like methyl acrylate. The resulting adduct, a δ-amino diester, can then undergo Dieckmann condensation to form the piperidine (B6355638) ring. nih.gov

Stereoselective Synthesis of 6-(4-Fluorophenyl)piperidine-2,4-dione and Diastereomers

Achieving stereocontrol in the synthesis of 6-substituted piperidine-2,4-diones is a significant challenge and a key focus of modern synthetic efforts. dntb.gov.uarsc.org The biological activity of these compounds is often highly dependent on their stereochemistry. Methodologies for enantioselective and diastereoselective synthesis are therefore of paramount importance. rsc.orgnih.gov

Control of Stereochemistry in Piperidine-2,4-dione Formation

The control of stereochemistry at the C6 position of the piperidine-2,4-dione ring can be achieved through several strategic approaches, most notably by using chiral auxiliaries or starting from enantiopure building blocks. rsc.org

One successful method employs a chiral auxiliary, such as Davies' (S)-N-(α-methylbenzyl)allylamine. core.ac.uk The conjugate addition of this chiral amine to α,β-unsaturated esters produces enantiopure β-amino esters. These chiral esters can then be carried through the synthetic sequence of acylation with a malonyl derivative and subsequent Dieckmann cyclization. The final step involves the cleavage of the chiral auxiliary, often with an acid like methanesulfonic acid, to yield the enantiomerically enriched 6-substituted piperidine-2,4-dione. core.ac.ukresearchgate.net

Another powerful strategy is to begin the synthesis with enantiopure β-amino esters. nih.gov For example, the Michael addition of an enantiopure β-amino ester to methyl acrylate, followed by Dieckmann condensation and further transformations, can lead to 2,4,5-trisubstituted piperidines with high diastereoselectivity. nih.gov The stereochemistry of the final product is dictated by the stereocenter present in the starting β-amino ester.

| Approach | Key Feature | Example | Outcome |

| Chiral Auxiliary | Use of a removable chiral group to direct stereochemistry. | Davies' (S)-N-(α-methylbenzyl)allylamine in conjugate addition. | Enantioselective synthesis of 6-substituted piperidine-2,4-diones. core.ac.uk |

| Chiral Pool Synthesis | Starting from an enantiomerically pure precursor. | Michael addition using an enantiopure β-amino ester. | Diastereoselective synthesis of substituted piperidines. nih.gov |

Introduction and Modification of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group is a critical pharmacophore in many bioactive molecules. Its introduction and modification are key aspects of synthesizing this compound and its analogues.

The incorporation of a fluorinated aromatic ring onto a piperidine scaffold can be achieved through various synthetic strategies. A primary method involves building the heterocyclic ring from precursors already containing the desired fluorinated moiety. For instance, a Dieckmann cyclization approach can be used, starting from β-amino esters that possess the 4-fluorophenyl substituent at the appropriate position. This method offers a flexible route to variously substituted piperidine-2,4-diones. nih.gov

Another powerful strategy is through palladium-catalyzed cross-coupling reactions , such as the Suzuki or Negishi couplings. These reactions allow for the formation of a carbon-carbon bond between the piperidine ring (or its precursor) and the fluorinated aromatic ring. For example, an appropriately functionalized piperidine derivative can be coupled with a 4-fluorophenylboronic acid (Suzuki coupling) or an organozinc reagent (Negishi coupling) in the presence of a palladium catalyst. These methods are highly versatile and tolerate a wide range of functional groups.

Nucleophilic aromatic substitution (SNAr) presents another viable route. In this reaction, a nucleophile (such as a piperidine enolate or a related synthetic equivalent) attacks a fluorinated aromatic ring that is activated by electron-withdrawing groups, displacing a leaving group. The fluorine atom itself can act as a leaving group in SNAr reactions due to its high electronegativity, which activates the ring towards nucleophilic attack. nih.gov

Finally, direct fluorination of a pre-formed phenyl-piperidinedione scaffold is possible using electrophilic fluorinating agents, although this can sometimes lead to issues with regioselectivity.

The position of the fluorophenyl substituent on the piperidine-2,4-dione ring significantly influences the molecule's properties and synthetic accessibility. The primary isomers of interest are the 4- and 6-substituted derivatives.

The synthesis of This compound is often achieved through methods that build the ring with the aryl group at the eventual C6 position. The Dieckmann cyclization of a δ-amino-β-ketoacid precursor, where the amino group is attached to the fluorophenyl-bearing carbon, is a regioselective method for constructing 6-substituted piperidine-2,4-diones. researchgate.net This regioselectivity is dictated by the structure of the acyclic precursor.

Conversely, the synthesis of 4-(4-fluorophenyl)piperidine-2,4-dione isomers requires a different synthetic design. One potential route involves a Michael addition of a nucleophile to a cinnamate (B1238496) derivative containing the 4-fluorophenyl group, followed by subsequent cyclization steps. For example, the reaction of ethyl 4-fluorocinnamate with ethyl cyanoacetate (B8463686) can lead to intermediates that, after reduction and cyclization, form a piperidine ring with the aryl group at the 4-position.

The choice of synthetic strategy is therefore crucial for controlling the regiochemical outcome. Ring-forming reactions like the Dieckmann cyclization offer a predictable way to install substituents at the C6 position based on the starting materials. researchgate.net In contrast, constructing the 4-aryl substituted scaffold often relies on conjugate addition reactions to precursors where the aryl group is already in the desired relative position.

Derivatization and Functionalization of the this compound Scaffold

The this compound core serves as a versatile scaffold for further chemical modifications aimed at exploring structure-activity relationships and developing new therapeutic agents.

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For arylpiperidine derivatives, modifications at several positions can have profound effects on potency and selectivity.

Aromatic Ring Substitution: The nature, number, and position of substituents on the phenyl ring are critical. While the 4-fluoro substituent is a common starting point, exploring other halogens (Cl, Br) or electron-donating (e.g., methoxy) and electron-withdrawing (e.g., trifluoromethyl) groups can modulate electronic properties and binding interactions. For instance, in a series of 5-arylidenehydantoin derivatives, it was found that dimethoxy substitution on the benzylidene moiety led to higher affinity for α1-adrenoceptors compared to a single chloro substituent. nih.gov This highlights the sensitivity of receptor affinity to the electronic landscape of the aryl ring. nih.gov

Piperidine Ring Substitution: Alkylation or functionalization at the N1, C3, C5, and C6 positions can influence activity. N-alkylation, for example, can alter the basicity and lipophilicity of the molecule. In one study on phenytoin (B1677684) derivatives, the presence of methyl or 2-methylpropionate substituents at the N3 position of the hydantoin (B18101) ring was found to be important for activity. nih.gov

Scaffold Hopping: Replacing the piperidine-2,4-dione core with other heterocyclic systems (e.g., hydantoin, thiazolidinedione) while retaining the key 4-fluorophenyl pharmacophore is a common strategy in medicinal chemistry to discover novel intellectual property and improve properties.

The goal of these modifications is to enhance target affinity and selectivity while optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Table 2: Strategic Modifications for SAR Exploration

| Position of Modification | Type of Modification | Potential Impact | Example from Related Compounds |

|---|---|---|---|

| 4-Fluorophenyl Ring | Change of substituent (e.g., OMe, Cl, CF₃) | Modulate electronic properties, lipophilicity, and binding interactions. | 3,4-dimethoxy substitution increased α₁-adrenoceptor affinity compared to 4-chloro. nih.gov |

| Nitrogen (N1) | Alkylation, Arylation, Acylation | Alter basicity, lipophilicity, and introduce new interaction points. | N-alkylation with a butyl-linked benzisoxazolyl-piperidine moiety led to potent antipsychotic activity. nih.gov |

| Piperidine Ring (C3, C5) | Introduction of alkyl or other functional groups | Induce specific conformational preferences, explore additional binding pockets. | Introduction of unsaturation in the piperidine ring increased potency tenfold in one series. dndi.org |

| Carbonyl Groups (C2, C4) | Conversion to other functional groups | Alter hydrogen bonding capacity and chemical stability. | Not commonly explored while maintaining the dione (B5365651) scaffold. |

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a new chemical entity with a potentially enhanced or novel activity profile. The this compound scaffold can be used as a building block for such hybrids.

One approach involves linking the piperidine-dione scaffold to another bioactive moiety via a flexible or rigid linker. For example, novel antipsychotics have been developed by connecting a 4-aryl-piperidine-2,6-dione derivative to a 4-(6-fluorobenzo[d]isoxazol-3-yl)piperidine moiety through a butyl linker attached to the dione's nitrogen atom. nih.gov This hybrid design aimed to combine potent dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptor antagonism in a single molecule. nih.gov

The synthesis of these conjugates typically involves functionalizing the N1 or C3 position of the piperidine-dione ring with a linker that has a reactive group at the other end, allowing for coupling with the second pharmacophore.

Advanced Structural Characterization and Computational Studies of 6 4 Fluorophenyl Piperidine 2,4 Dione Derivatives

Spectroscopic Methodologies for Confirming Molecular Architectures

Spectroscopic techniques are indispensable for the initial confirmation of the molecular structure of 6-(4-Fluorophenyl)piperidine-2,4-dione derivatives. These methods provide detailed information about the connectivity of atoms, molecular mass, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. For piperidine-2,4-dione derivatives, both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

In the ¹H NMR spectrum of related 2,6-diarylpiperidin-4-ones, the protons on the piperidine (B6355638) ring typically appear as distinct signals. The proton at C6 often shows as a doublet of doublets due to coupling with the adjacent methylene (B1212753) protons, with coupling constants indicating diaxial (~10 Hz) and axial-equatorial (~4 Hz) relationships. This confirms the chair conformation of the piperidine ring. The chemical shifts for the aromatic protons of the fluorophenyl group are also key identifiers.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The carbonyl carbons of the dione (B5365651) functionality are characteristically found in the downfield region of the spectrum (e.g., δ = 166-174 ppm for similar piperidin-4-ones), providing definitive evidence of the dione structure. rdd.edu.iq

Table 1: Representative NMR Data for Piperidine-2,4-dione Scaffolds

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic-H | 7.0 - 8.1 |

| ¹H | N-H | Variable, often broad |

| ¹H | C-H (piperidine ring) | 2.2 - 4.2 |

| ¹³C | C=O (dione) | 165 - 175 |

| ¹³C | Aromatic-C | 115 - 150 |

| ¹³C | C (piperidine ring) | 40 - 70 |

Note: Data are generalized from related piperidinone structures. rdd.edu.iq

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain structural insights through the analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]+ would confirm its molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition. core.ac.uk

The fragmentation pattern can reveal the stable substructures of the molecule. Common fragmentation pathways for piperidine derivatives may involve the loss of the aryl substituent or cleavage of the piperidine ring. Analysis of these fragments helps to piece together the molecular structure, corroborating data from other spectroscopic methods. core.ac.uk

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 208.07 |

| [M-CO]⁺ | Loss of a carbonyl group | 180.08 |

| [C₆H₄F]⁺ | Fluorophenyl cation | 95.03 |

Note: Expected m/z values are calculated based on the chemical formula C₁₁H₁₀FNO₂.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its constituent parts.

Key vibrational frequencies include a sharp absorption for the N-H bond of the amide group (typically around 3475 cm⁻¹), and strong absorptions for the two carbonyl (C=O) groups of the dione system (around 1708-1741 cm⁻¹). rdd.edu.iq The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1580-1600 cm⁻¹ region, and the C-F bond of the fluorophenyl group will also have a characteristic absorption. rdd.edu.iq

Table 3: Characteristic IR Absorption Frequencies for Piperidine-2,4-dione Derivatives

| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | ~3475 |

| C-H (aromatic) | Stretch | ~3035 |

| C=O (dione) | Stretch | 1708 - 1741 |

| C=C (aromatic) | Stretch | ~1581 |

| C-F | Stretch | 1150 - 1250 |

Source: Data compiled from studies on related piperidinone structures. rdd.edu.iq

X-ray Crystallography for Three-Dimensional Structural Determination

While spectroscopic methods define the connectivity of a molecule, X-ray crystallography provides the definitive three-dimensional arrangement of atoms in the solid state. For derivatives of this compound, single-crystal X-ray diffraction would yield precise data on bond lengths, bond angles, and torsional angles.

Studies on similar heterocyclic compounds, such as substituted pyridines and pyran-2,4-diones, demonstrate the power of this technique. mdpi.commdpi.comresearchgate.net For example, analysis would reveal the precise conformation of the piperidine-2,4-dione ring, which is expected to adopt a chair or distorted chair conformation. It would also define the orientation of the 4-fluorophenyl substituent relative to the heterocyclic ring. mdpi.com The crystal packing is determined by intermolecular forces such as hydrogen bonds involving the N-H and C=O groups, as well as π-π stacking interactions between aromatic rings. uky.eduechemcom.com

Table 4: Illustrative Crystallographic Data for Heterocyclic Compounds

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The crystal lattice system | Monoclinic / Triclinic |

| Space Group | The symmetry group of the crystal | P2₁ / P-1 |

| a, b, c (Å) | Unit cell dimensions | a = 5-10, b = 10-25, c = 12-15 |

| α, β, γ (°) | Unit cell angles | α ≈ 100, β ≈ 95, γ ≈ 104 |

| Z | Molecules per unit cell | 4 or 8 |

Note: Values are representative examples from crystallographic studies of related organic molecules. mdpi.com

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), offer profound insights into the electronic properties and reactivity of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. For this compound, DFT calculations, often using a basis set like B3LYP/6-31G*, can predict its most stable conformation and calculate various electronic parameters. researchgate.netresearchgate.net

These calculations can generate a molecular electrostatic potential (MEP) map, which illustrates the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides information about the molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO is a key indicator of molecular reactivity. indexcopernicus.com Furthermore, DFT can be used to predict vibrational frequencies, which can then be compared with experimental IR spectra to support spectral assignments. researchgate.net

Table 5: Key Parameters from DFT Studies on Related Molecules

| Parameter | Information Provided |

|---|---|

| Optimized Geometry | Most stable 3D structure, bond lengths, and angles. |

| HOMO-LUMO Gap | Chemical reactivity and electronic transitions. |

| Molecular Electrostatic Potential (MEP) | Electron density distribution and reactive sites. |

| Mulliken Charges | Distribution of atomic charges within the molecule. |

| Calculated Vibrational Frequencies | Theoretical IR spectrum for comparison with experimental data. |

Source: Information derived from general applications of DFT in chemical research. researchgate.netindexcopernicus.comresearchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystal, providing insights into the nature and prevalence of different close contacts that stabilize the crystal structure. For derivatives of this compound, this analysis is crucial for understanding how molecules pack together in the solid state.

The analysis generates a three-dimensional Hirshfeld surface plotted over a normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, which are shorter than the sum of the van der Waals radii of the interacting atoms. nih.gov Blue regions represent contacts that are longer, and white areas denote contacts approximately at the van der Waals separation.

A key output of this analysis is the 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts. For fluorophenyl-substituted piperidinone compounds, the primary interactions governing the crystal packing can be broken down by their percentage contribution to the total Hirshfeld surface. nih.gov Studies on structurally similar compounds, such as 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, reveal a consistent pattern of interactions. nih.gov The most significant contributions arise from hydrogen-hydrogen (H···H) contacts due to the abundance of hydrogen atoms on the molecular surface. Other crucial interactions include those between hydrogen and fluorine (H···F/F···H), hydrogen and carbon (H···C/C···H), and hydrogen and oxygen (H···O/O···H). nih.gov

The presence of the fluorine atom introduces the possibility of weak C—H···F hydrogen bonds, while the dione carbonyl groups and the piperidine N-H group facilitate N—H···O hydrogen bonding, which often links molecules into chains or more complex motifs within the crystal. nih.gov These interactions are fundamental to the stability of the crystal lattice.

Table 1: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Fluorophenyl Piperidinone Derivatives

| Interaction Type | Typical Percentage Contribution (%) | Significance |

|---|---|---|

| H···H | ~53% | Represents the most abundant van der Waals forces. nih.gov |

| H···C/C···H | ~19% | Indicates van der Waals interactions and potential weak C-H···π contacts. nih.gov |

| H···F/F···H | ~16% | Highlights the role of the fluorine substituent in forming weak hydrogen bonds. nih.gov |

| H···O/O···H | ~8% | Corresponds to crucial N-H···O or C-H···O hydrogen bonds involving the carbonyl groups. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. This method provides detailed information on the conformational flexibility of a molecule and its dynamic interactions with its environment, such as a biological receptor. For this compound derivatives, MD simulations offer critical insights into both their structural behavior and their potential as therapeutic agents.

The piperidine ring is not planar and typically adopts a stable chair conformation to minimize steric and torsional strain. nih.govresearchgate.net However, the presence of substituents can influence the energetic preference for different conformers, such as the orientation of the 4-fluorophenyl group in either an axial or equatorial position. Computational studies on fluorinated piperidines have shown that the conformational preference is a result of a delicate balance between several factors, including steric repulsion, electrostatic interactions (like charge-dipole forces), and hyperconjugation. nih.govresearchgate.net

MD simulations allow for the exploration of the conformational landscape of the molecule in a simulated physiological environment (e.g., in explicit solvent). By simulating the molecule's movement over nanoseconds, researchers can identify the most stable and frequently adopted conformations, the energy barriers between them, and how solvent molecules influence this behavior. researchgate.netresearchgate.net This dynamic understanding is essential, as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape.

Table 2: Factors Influencing Conformational Preference in Fluorinated Piperidines

| Influencing Factor | Description |

|---|---|

| Steric Hindrance | Large substituents generally prefer the less crowded equatorial position to minimize steric clashes. nih.gov |

| Electrostatic Interactions | Interactions between dipoles (e.g., C-F and N-H bonds) can stabilize or destabilize certain conformations. researchgate.net |

| Hyperconjugation | Electron delocalization from bonding to anti-bonding orbitals can provide additional stability to specific orientations. nih.govresearchgate.net |

| Solvation Effects | The polarity of the solvent can influence the conformational equilibrium by preferentially stabilizing more polar conformers. nih.gov |

When a molecule like this compound is investigated as a potential drug, understanding its interaction with its biological target (e.g., an enzyme or receptor) is paramount. MD simulations are a key tool for this purpose, often used to refine and validate initial predictions from molecular docking studies. nih.govnajah.edu

The process begins by placing the ligand in the binding site of the target protein. An MD simulation is then run on this ligand-protein complex, typically for tens to hundreds of nanoseconds. researchgate.net This simulation reveals the stability of the binding pose and the dynamic nature of the interactions. Key analyses from these simulations include:

Hydrogen Bond Analysis: Identifies persistent hydrogen bonds between the ligand and specific amino acid residues of the target, which are often critical for binding affinity. researchgate.net

Interaction Energy Calculations: Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to estimate the binding free energy, providing a quantitative measure of the ligand's affinity for the target. najah.edu

These simulations help identify crucial amino acid residues that form lasting interactions with the ligand and elucidate the key forces (e.g., hydrophobic interactions, hydrogen bonds, electrostatic forces) that drive the binding event. nih.govnajah.edu This information is invaluable for the rational design and optimization of more potent and selective derivatives.

Table 3: Analysis from Ligand-Target Molecular Dynamics Simulations

| Analysis Type | Information Gained | Example Application |

|---|---|---|

| RMSD Analysis | Confirms the stability of the ligand's binding pose and the protein's structural integrity. researchgate.net | A low and stable RMSD for the ligand suggests a stable and favorable binding mode. |

| Hydrogen Bond Analysis | Identifies key amino acid residues (e.g., Asp, Glu, Ser) that act as hydrogen bond donors or acceptors. researchgate.net | Reveals that the carbonyl oxygens of the dione ring form stable hydrogen bonds with a specific residue. |

| Binding Free Energy (MM/GBSA) | Provides a quantitative estimate of binding affinity. najah.edu | Comparing the binding energies of different derivatives to identify more potent compounds. |

| Interaction Fingerprints | Summarizes the types and frequency of contacts (hydrophobic, polar, etc.) with specific residues over time. | Shows that the 4-fluorophenyl group is consistently engaged in hydrophobic interactions with a pocket of aromatic residues (e.g., Phe, Tyr). |

Structure Activity Relationship Sar Studies of 6 4 Fluorophenyl Piperidine 2,4 Dione Analogues

Systematic Modification of the Piperidine-2,4-dione Core and Resultant Biological Impact

The piperidine-2,4-dione ring system serves as the foundational scaffold for this class of compounds. Its structural integrity is crucial, yet it offers multiple positions for substitution, allowing for the fine-tuning of its pharmacological profile. Systematic modifications to this core, particularly at the 6-position which bears the aryl group, and through the incorporation of linkers to create hybrid structures, have yielded significant insights into the determinants of biological activity.

The nature of the substituent at the 6-position of the piperidine-2,4-dione ring, isomeric with the 3-position of the glutarimide (B196013) ring, is a major determinant of biological activity. Research on related scaffolds, such as 2,6-disubstituted piperidin-4-ones and 3-substituted glutarimides, provides valuable insights into how different functional groups influence efficacy against various biological targets, including antimicrobial and anticancer activities. researchgate.netbiomedpharmajournal.org

The introduction of various aryl groups can significantly modulate the biological effects. For instance, in studies of related piperidin-4-one derivatives, the presence of substituted aryl rings at the 2- and 6-positions was found to be crucial for their antimicrobial properties. researchgate.netbiomedpharmajournal.org The electronic properties of these aryl substituents, whether they are electron-donating or electron-withdrawing, can drastically alter the interaction of the molecule with its biological target. For example, a study on 3-substituted glutarimides, which are structural isomers of 6-substituted piperidine-2,4-diones, found that the nature of the aryl group in an (arylthio)methyl substituent directly impacted cytotoxicity against multiple myeloma cell lines. rscf.ru

The table below illustrates the impact of various substituents on the biological activity of analogous piperidine (B6355638) and glutarimide structures, based on published research findings.

| Core Scaffold | Substituent Type | Substituent Example | Observed Biological Impact | Reference |

|---|---|---|---|---|

| Piperidin-4-one | Aryl | Substituted Phenyl | Significant antimicrobial activity, influenced by substitution pattern. | researchgate.net |

| Glutarimide | Arylthio | 4-Chlorophenylthio | Moderate cytotoxicity against multiple myeloma cell lines. | rscf.ru |

| Glutarimide | Arylsulfonyl | 4-Chlorophenylsulfonyl | Significantly higher cytotoxicity compared to the corresponding sulfide. | rscf.ru |

| 1,2,4-triazine-3,5-dione | Aryl | 2-amino-5-chlorophenyl | Excellent anticonvulsant activity. | nih.gov |

Hybrid structures, where the 6-(4-fluorophenyl)piperidine-2,4-dione moiety is connected to another pharmacophore via a chemical linker, represent a key strategy for developing novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs). The linker is not merely a spacer but an active component that influences the molecule's solubility, cell permeability, and ability to orient the two ends of the hybrid structure for optimal interaction with their respective targets. rscf.ru

The chemistry of the linker—its length, rigidity, and composition—is critical. For instance, in the context of glutarimide-based PROTACs that recruit the E3 ubiquitin ligase Cereblon (CRBN), the linker connects the glutarimide to a ligand for a target protein. rscf.ru The linker's structure dictates the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent protein degradation. rscf.ru

Studies on related structures have shown that the introduction of aromatic groups into the linker can impact DNA alkylating activity, suggesting that the electronic properties and rigidity of the linker are important factors. nih.gov The electron density of an aromatic linker can influence the reactivity of the pharmacophores it connects. nih.gov

Elucidating the Role of the 4-Fluorophenyl Group on Biological Efficacy and Selectivity

The 4-fluorophenyl group at the 6-position is a defining feature of the parent compound. The fluorine atom, though small, exerts profound electronic and steric effects that significantly influence the molecule's interaction with its biological target, as well as its metabolic stability.

The fluorine atom is the most electronegative element, and its presence on the phenyl ring induces a strong electron-withdrawing effect. This alters the electronic distribution of the aromatic ring and can influence key interactions, such as pi-stacking or cation-pi interactions, with amino acid residues in the binding site of a target protein. Furthermore, the carbon-fluorine bond can act as a hydrogen bond acceptor, forming non-classical hydrogen bonds that can contribute to binding affinity. nih.gov

From a steric perspective, fluorine is relatively small (similar in size to a hydrogen atom), meaning it can often be substituted for hydrogen without causing significant steric hindrance. However, its primary role is often metabolic. The high strength of the C-F bond makes it resistant to cleavage. Placing a fluorine atom at the 4-position (para-position) of the phenyl ring effectively blocks this site from oxidative metabolism by cytochrome P450 enzymes. nih.gov This metabolic blockade can increase the half-life and bioavailability of the compound. For instance, in the development of the cholesterol-lowering drug Ezetimibe, para-fluoro substituents were crucial for improving metabolic stability and, consequently, potency. nih.gov

The position of the fluorine atom on the phenyl ring is critical. While the 4-fluoro substitution is common for blocking metabolism, moving the fluorine to the 2- (ortho) or 3- (meta) position can have different consequences for biological activity. These changes alter the molecule's dipole moment and the spatial orientation of the fluorine's electronic effects, which can lead to different binding conformations and affinities.

A study on a series of (S)-phenylpiperidines as dopamine (B1211576) receptor antagonists found that aromatic substituents in the 3-position (meta) with a high group dipole moment resulted in high in vivo activity. nih.gov This highlights that the positional electronics of the substituent are key for receptor interaction. While this study was not on the piperidine-2,4-dione scaffold, it underscores the principle that the location of an electronegative group like fluorine can dramatically alter pharmacological outcomes.

Further substitution on the phenyl ring in addition to the fluorine atom can also be used to probe the binding pocket for additional interactions or to further modulate the compound's physicochemical properties.

The table below summarizes the potential effects of altering the fluorine position, based on general principles of medicinal chemistry and findings from related classes of compounds.

| Substitution Pattern | Potential Effect | Rationale | Reference |

|---|---|---|---|

| 4-Fluoro (para) | Blocks metabolic oxidation, potentially increasing bioavailability and duration of action. | The para position is a common site for enzymatic hydroxylation. The strong C-F bond resists this process. | nih.gov |

| 3-Fluoro (meta) | May alter binding affinity and selectivity by changing the electronic landscape of the ring. | Changes the molecule's dipole moment and the orientation of electrostatic interactions with the target. | nih.gov |

| 2-Fluoro (ortho) | Can induce conformational restriction of the phenyl ring relative to the piperidine core. | Steric interaction with the piperidine ring can limit free rotation, locking the molecule into a specific conformation. | nih.gov |

| Multiple Halogen Substitution | Can further enhance metabolic stability and modulate lipophilicity. | Increases resistance to degradation and alters the overall physicochemical profile of the molecule. | nih.gov |

Stereochemical Influence on Pharmacological Potency and Specificity

The carbon atom at the 6-position of the piperidine-2,4-dione ring is a chiral center, meaning that this compound can exist as two non-superimposable mirror images, known as enantiomers (the R- and S-enantiomers). It is a well-established principle in pharmacology that enantiomers of a chiral drug can have significantly different biological activities. jst.go.jpmdpi.com This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. jst.go.jpmdpi.com

One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. jst.go.jp For example, in a study of different chiral compounds, it was found that only the isomers with a specific stereochemistry ((5S, αS)) displayed significant antiplasmodial activity, suggesting that uptake and/or target binding was highly stereoselective. mdpi.com

Therefore, the specific three-dimensional arrangement of the 4-fluorophenyl group relative to the piperidine-2,4-dione core is expected to be a critical factor for pharmacological potency and specificity. One enantiomer may fit optimally into the binding pocket of the target, leading to high-affinity binding and potent activity, while the other enantiomer may bind poorly or not at all. Resolving the racemic mixture into its individual enantiomers and testing them separately is a crucial step in the drug development process to identify the more active and potentially safer isomer. jst.go.jp

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling and ligand-based drug design are pivotal computational tools in the field of medicinal chemistry for the optimization of lead compounds and the design of novel, more potent analogues. These methodologies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, particularly within the broader class of cyclic imides and related heterocyclic compounds, QSAR and ligand-based approaches have been instrumental in elucidating the key structural requirements for various biological activities, most notably anticonvulsant effects.

While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles can be effectively illustrated by examining research on structurally related scaffolds, such as pyrrolidine-2,5-diones and imidazolidine-2,4-diones, which also feature a cyclic dione (B5365651) core and have been investigated for their anticonvulsant properties. These studies provide a valuable framework for understanding how similar computational analyses could be applied to the piperidine-2,4-dione series.

The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties. These properties are quantified by molecular descriptors, which can be categorized as constitutional, topological, geometrical, and quantum-chemical. In the context of anticonvulsant activity for cyclic diones, relevant descriptors often include:

Lipophilicity (logP): The partition coefficient is crucial for a drug's ability to cross the blood-brain barrier and reach its target in the central nervous system.

Electronic Parameters: Descriptors such as dipole moment, partial atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO) can provide insights into a molecule's reactivity and its potential to engage in electrostatic interactions with a biological target.

Steric/Topological Descriptors: Molecular weight, molar refractivity, and various topological indices describe the size and shape of the molecule, which are critical for receptor binding.

A typical QSAR study on a series of, for example, N-substituted pyrrolidine-2,5-dione analogues would involve the synthesis of a library of compounds with systematic variations in their structure. The anticonvulsant activity of these compounds would then be determined in standardized animal models, such as the maximal electroshock (MES) or subcutaneous pentylenetetrazole (scPTZ) tests.

The development of a QSAR model involves using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to generate an equation that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable). For a hypothetical series of piperidine-2,4-dione analogues, a simplified MLR equation might take the form:

log(1/ED50) = β0 + β1(logP) + β2(Dipole Moment) + β3(Molecular Weight)

Where ED50 is the effective dose for 50% of the population, and β are the regression coefficients.

Table 1: Hypothetical Molecular Descriptors for a Series of Piperidine-2,4-dione Analogues

| Compound | R-Group | logP | Dipole Moment (Debye) | Molecular Weight ( g/mol ) | Biological Activity (log(1/ED50)) |

|---|---|---|---|---|---|

| 1 | H | 1.2 | 3.5 | 207.2 | 4.1 |

| 2 | 4-Cl | 1.9 | 4.1 | 241.7 | 4.5 |

| 3 | 4-F | 1.5 | 4.0 | 225.2 | 4.3 |

| 4 | 4-CH3 | 1.7 | 3.3 | 221.2 | 4.4 |

The predictive power of the resulting QSAR model is then rigorously validated using both internal (e.g., leave-one-out cross-validation) and external validation (using a set of compounds not included in the model development).

Ligand-based drug design, in the absence of a known 3D structure of the biological target, relies on the information derived from a set of active compounds. Pharmacophore modeling is a key component of this approach. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response.

For anticonvulsant agents based on cyclic imide structures, a common pharmacophore model often includes:

A hydrophobic aromatic group.

A hydrogen bond donor/acceptor site (the imide moiety).

A second hydrophobic region.

In the case of this compound, the 4-fluorophenyl group would serve as the primary hydrophobic aromatic feature. The two carbonyl groups and the N-H group of the piperidine-2,4-dione ring provide key hydrogen bonding capabilities. By aligning a series of active analogues and identifying the common spatial arrangement of these features, a pharmacophore model can be generated. This model can then be used as a 3D query to screen virtual libraries of compounds to identify novel chemical scaffolds with the potential for anticonvulsant activity.

Furthermore, 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more sophisticated approach by generating 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. These maps are invaluable for guiding the rational design of new analogues with improved potency. For instance, a CoMFA analysis might reveal that increased steric bulk at a particular position on the phenyl ring is detrimental to activity, while a region of positive electrostatic potential near one of the carbonyl groups is beneficial.

Pre Clinical Pharmacological Investigations of 6 4 Fluorophenyl Piperidine 2,4 Dione Derivatives

In Vitro Biological Activity Profiling

The in vitro evaluation of a compound's biological activity is a critical step in preclinical research. It involves assessing the compound's effects on specific biological targets, such as enzymes and receptors, in a controlled laboratory setting. The following sections detail the known activities of compounds structurally related to 6-(4-Fluorophenyl)piperidine-2,4-dione.

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in pharmacology to determine how a chemical substance interferes with an enzyme's activity. These assays are crucial for identifying potential therapeutic agents that can modulate pathological processes by targeting specific enzymes.

Lactate dehydrogenase A (LDHA) is a key enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate. nih.gov Its upregulation in various cancer cells makes it an attractive target for therapeutic intervention. nih.gov Despite extensive research into LDHA inhibitors, studies specifically investigating the inhibitory activity of this compound or its direct derivatives against the LDHA enzyme have not been identified in the reviewed scientific literature. The research on LDHA inhibitors has primarily focused on other chemical scaffolds, such as succinic acid monoamides and pyrazole-based compounds. nih.govresearchgate.net

Derivatives of the piperidine (B6355638) and piperidinone core structure have been evaluated for their inhibitory effects on other key enzymes, including cholinesterases, which are relevant in the context of neurodegenerative diseases like Alzheimer's. researchgate.net A series of α,β-unsaturated carbonyl-based piperidinone derivatives were synthesized and assessed for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net

Several compounds in this series demonstrated notable inhibitory activity. For instance, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one was identified as the most potent derivative against AChE, while 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one showed the strongest activity against BuChE. researchgate.net The majority of the tested derivatives displayed selectivity for the AChE enzyme over BuChE. researchgate.net

Additionally, other studies have explored piperidine derivatives as inhibitors for enzymes like dipeptidyl peptidase III (DPP III), where amidino-substituted benzimidazole (B57391) derivatives containing a piperidine moiety showed inhibitory potential. nih.govmdpi.com

| Compound Name | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | AChE | 12.55 |

| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | BuChE | > 50 |

| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | AChE | 18.41 |

| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | BuChE | 17.28 |

| 1-benzyl-3,5-bis(4-fluorobenzylidene)piperidine-4-one | AChE | 17.62 |

| 1-benzyl-3,5-bis(4-fluorobenzylidene)piperidine-4-one | BuChE | 27.14 |

Receptor Binding and Functional Modulation Assays

Receptor binding assays are used to measure the affinity of a ligand for a particular receptor. These assays are essential for characterizing the pharmacological profile of a compound and its potential to modulate receptor function, which is central to the action of many drugs targeting the central nervous system (CNS).

The metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a G protein-coupled receptor that plays a significant role in modulating synaptic plasticity and neuronal excitability. Positive allosteric modulators (PAMs) of mGlu5 are of interest for treating CNS disorders like schizophrenia. nih.gov However, a review of the available literature did not yield studies linking the this compound scaffold to positive allosteric modulation of the mGlu5 receptor. Research in this area has tended to focus on distinct chemical classes such as aryl piperazines and oxazolidinones. semanticscholar.org

The piperidine and piperazine (B1678402) scaffolds are common motifs in ligands targeting dopamine (B1211576) and serotonin (B10506) receptors, which are critical in the pathophysiology and treatment of psychiatric disorders. nih.govnih.gov

Dopamine Receptor Affinity: N-phenylpiperazine and related analogs have been extensively studied for their affinity and selectivity for dopamine D2 and D3 receptor subtypes. nih.govnih.gov For example, a series of 4-thiophene-3-yl-benzamide N-phenylpiperazines exhibited a high affinity for the D3 receptor, with Kᵢ values in the low nanomolar range, and demonstrated substantial selectivity over the D2 receptor. nih.gov While these compounds are not direct derivatives of this compound, their activity highlights the potential of the broader phenyl-piperidine/piperazine class to interact potently with dopamine receptors.

| Compound Class/Name | Target Receptor | Binding Affinity (Kᵢ, nM) | Selectivity (D2/D3) |

|---|---|---|---|

| 4-thiophene-3-yl-benzamide N-phenylpiperazines (Compound 6a) | D3 | 1.4 | ~500-fold |

| 4-thiazolyl-4-ylbenzamide N-piperazine analogs | D3 | 2.5 - 31 | 73 - 1390-fold |

Serotonin Receptor Affinity: Derivatives containing arylpiperazine moieties are well-known ligands for serotonin receptors. semanticscholar.org Studies on various coumarin (B35378) derivatives linked to a piperazine moiety have identified compounds with high affinity for the 5-HT1A receptor, with Kᵢ values reaching the sub-nanomolar range. nih.gov For instance, certain derivatives bearing a bromo- or methoxy- substituent on the phenyl ring of the piperazine were found to be potent 5-HT1A receptor antagonists. nih.gov

The affinity of compounds for 5-HT2A and 5-HT2C receptors is also a key parameter, as these receptors are targets for atypical antipsychotics. nih.govfabad.org.tr While direct binding data for this compound derivatives are scarce, the broader class of N-arylpiperazine compounds is known to interact with these receptors, suggesting that modifications of the piperidine-dione scaffold could potentially yield activity at these serotonergic targets. mdpi.com

| Compound Name/Class | Target Receptor | Binding Affinity (Kᵢ, nM) |

|---|---|---|

| 8-acetyl-7-hydroxy-4-methylcoumarin derivative (Compound 6a) | 5-HT1A | 0.5 |

| 8-acetyl-7-hydroxy-4-methylcoumarin derivative (Compound 10a) | 5-HT1A | 0.6 |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 1.2 |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | 5-HT1A | 21.3 |

P2X3 Receptor Antagonism

P2X3 receptors, which are ATP-gated ion channels primarily located on primary afferent neurons, have emerged as significant therapeutic targets for conditions such as neuropathic pain and chronic cough. researchgate.netnih.gov The antagonism of these receptors is a key area of drug development, with several pharmaceutical companies advancing selective P2X3 and P2X2/3 receptor inhibitors through clinical trials. nih.govnih.gov

While the piperidine scaffold is utilized in the development of various neurologically active agents, including P2X3 receptor antagonists, specific pre-clinical data detailing the activity of this compound or its direct derivatives as P2X3 receptor antagonists is not extensively available in publicly accessible literature. researchgate.netnih.gov Research in this area has included the development of benzimidazole-4,7-dione-based derivatives, where a piperidine group was incorporated to improve physicochemical properties like solubility for in vivo studies. nih.gov This highlights the general utility of the piperidine moiety in designing antagonists for this target class, suggesting a potential, though currently unconfirmed, avenue for derivatives of this compound.

Evaluation as E3 Ubiquitin Ligase (CRBN-type) Ligands for PROTAC Development

Targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) represents a novel therapeutic strategy. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The E3 ligase Cereblon (CRBN) is one of the most successfully utilized ligases for PROTAC development.

The ligands for CRBN are famously derived from thalidomide (B1683933) and its analogs, pomalidomide (B1683931) and lenalidomide. A critical structural feature of these molecules is the glutarimide (B196013) ring, a piperidine-2,6-dione moiety. This ring is essential for binding to CRBN. The interaction occurs within a hydrophobic pocket of CRBN, where the glutarimide ring forms crucial hydrogen bonds with amino acid residues His380 and Trp382, and engages in van der Waals interactions with Phe404, Trp388, and Trp402.

Given that this compound contains a structurally related piperidine-dione core, its derivatives are considered potential candidates for development as novel CRBN ligands. The core scaffold provides the necessary framework for interaction with the CRBN binding pocket. By modifying the substituents on this core, researchers can develop new ligands and subsequently new PROTACs, potentially expanding the scope of proteins that can be targeted for degradation. The development of diverse E3 ligase ligands is a high priority to broaden the applicability of PROTAC technology and overcome potential resistance mechanisms.

Modulation of Voltage-Gated Sodium and Calcium Channels

Voltage-gated sodium (NaV) and calcium (CaV) channels are fundamental to the function of excitable cells, playing key roles in processes like action potential generation, neurotransmission, and muscle contraction. frontiersin.org Consequently, they are important targets for a wide range of therapeutics, including anticonvulsants, antiarrhythmics, and analgesics. nih.govnih.gov

NaV channels are the target of drugs like phenytoin (B1677684) and carbamazepine, which physically occlude the inner pore of the channel to block sodium ion permeation. nih.gov Similarly, CaV channels, particularly the α2δ subunit, are targeted by gabapentinoids for the treatment of neuropathic pain. nih.govnih.gov

While various piperidine-containing compounds have been investigated as modulators of these channels, direct pre-clinical studies focused on the specific effects of this compound on voltage-gated sodium and calcium channels are limited in available scientific reports. Molecular modeling studies have shown that certain 4-diphenylmethoxy-1-methylpiperidine derivatives can interact with CaV1.1 channels, suggesting that the piperidine scaffold can be accommodated within binding pockets of these complex proteins. researchgate.net However, dedicated electrophysiological and binding studies would be required to characterize the specific activity profile of this compound derivatives at these targets.

Cellular Studies on Proliferation, Apoptosis, and Cell Cycle Regulation (e.g., in cancer cell lines)

Derivatives of piperidine-dione and the related piperidin-4-one scaffold have been the subject of numerous cellular studies to evaluate their potential as anticancer agents. These investigations consistently demonstrate that such compounds can exert potent effects on cancer cell lines by modulating fundamental cellular processes including proliferation, apoptosis, and cell cycle progression.

Effects on Cell Proliferation and Viability: Piperidone derivatives have been shown to reduce the proliferation of various human and murine leukemia cells at low micromolar concentrations. Studies on other cancer types, such as colon cancer, have also revealed dose- and time-dependent inhibition of cell proliferation.

Induction of Apoptosis: A primary mechanism of action for many piperidine-based anticancer compounds is the induction of apoptosis. This programmed cell death is often initiated through the intrinsic pathway, characterized by mitochondrial membrane depolarization and the release of reactive oxygen species (ROS). Subsequent activation of caspase-3 is a common downstream event. Furthermore, these compounds have been observed to up-regulate the expression of pro-apoptotic genes like p53 and Bax, leading to an increased Bax:Bcl-2 ratio, which further commits the cell to apoptosis.

The table below summarizes findings from cellular studies on various piperidone derivatives, illustrating their common mechanisms of action in different cancer cell lines.

| Compound Type | Cancer Cell Line(s) | Key Findings |

| Novel Piperidones (P3, P4, P5) | Leukemia | Induced apoptosis via intrinsic pathway; increased ROS production; accumulation of poly-ubiquitinated proteins. |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological (Myeloma, Leukemia) | Reduced cell growth; increased mRNA expression of p53 and Bax. |

| DTPEP (Piperidine derivative) | Breast (MCF-7, MDA-MB-231) | Inhibited cell proliferation; restricted cell cycle in G0/G1 phase. |

| Piperine | Colorectal (HCF116) | Inhibited Wnt/β-catenin pathway; suppressed cell motility and invasion. |

In Vivo Pre-clinical Efficacy Assessment

Anticancer Efficacy in Pre-clinical Tumor Models

The promising results from cellular studies have led to the evaluation of piperidine-based compounds in in vivo pre-clinical models of cancer. These studies are critical for assessing the potential therapeutic efficacy and translational viability of these agents. The most common approach involves the use of animal models, typically immunodeficient mice, bearing xenograft tumors derived from human cancer cell lines.

For instance, a piperidine derivative known as 4-[3,5-Bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid has been evaluated in a mouse model with lung cancer xenografts, demonstrating the potential for this class of compounds to inhibit tumor growth in vivo. nih.gov Such studies typically measure tumor volume over time in treated versus control groups to determine the extent of anti-tumor activity.

The collective evidence from studies on related piperidine and piperidone compounds suggests that derivatives of this compound are viable candidates for in vivo anticancer efficacy assessment. Their demonstrated ability to induce apoptosis and cell cycle arrest in cancer cell lines provides a strong rationale for their investigation in pre-clinical tumor models, spanning hematological malignancies to solid tumors. nih.gov

Antimicrobial Activity in Pre-clinical Models (e.g., antibacterial, antifungal, antiviral)

The piperidine scaffold is a well-established pharmacophore in the discovery of novel antimicrobial agents. Various derivatives of piperidin-4-one have been synthesized and screened for their activity against a range of pathogenic microbes. These pre-clinical assessments are typically initiated with in vitro screening to determine the spectrum of activity and potency.

In vitro studies have shown that piperidin-4-one derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The potency of these compounds is often compared to standard antibiotics like ampicillin. In some cases, the addition of other chemical moieties, such as a thiosemicarbazone group, has been shown to enhance the antimicrobial, and particularly the antifungal, activity of the piperidone core.

The table below presents representative data on the antimicrobial activity of synthesized piperidin-4-one derivatives against various microbial strains, showcasing their potential as broad-spectrum agents.

| Compound/Derivative | Microbial Strain | Activity/Result |

| 2,6-diaryl-3-methyl-4-piperidones | Various bacteria | Good antibacterial activity compared to ampicillin. |

| Thiosemicarbazone derivatives of piperidin-4-one | Various fungi | Significant antifungal activity compared to terbinafine. |

| Novel piperidine derivatives | Aspergillus niger, Candida albicans | Varying degrees of inhibitory activity. |

| Novel piperidine derivatives | Various bacteria | One compound exhibited strong inhibitory activity and favorable MIC results. |

These findings indicate that the piperidine-dione scaffold is a promising template for the development of new antimicrobial drugs. Further derivatization of the this compound core could lead to the discovery of potent agents with antibacterial, antifungal, or antiviral properties for further pre-clinical evaluation.

Investigations into Antidepressant and Antipsychotic Potential in Pre-clinical Behavioral Models

No preclinical studies evaluating the antidepressant or antipsychotic potential of this compound derivatives in established behavioral models were identified. Research in this area often involves assessing compounds in models such as the forced swim test or tail suspension test for antidepressant-like effects, and in models of psychosis, such as those induced by phencyclidine or amphetamine, for antipsychotic-like activity. However, no such data exists for the specified compound.

Assessment of Anticonvulsant and Antinociceptive Activities in Pre-clinical Models

There is a lack of published data on the anticonvulsant and antinociceptive properties of this compound derivatives. Standard preclinical screening for anticonvulsant activity typically includes the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. For antinociceptive activity, common models include the hot plate test and the writhing test. No studies utilizing these or other relevant models for the requested compound were found.

Anti-inflammatory Effects in Pre-clinical Models

Similarly, the search for preclinical investigations into the anti-inflammatory effects of this compound derivatives did not yield any specific results. Preclinical anti-inflammatory studies often employ models such as carrageenan-induced paw edema in rodents to assess the potential of a compound to reduce inflammation. No such investigations have been published for the specified chemical entity.

Mechanistic Elucidation and Target Deconvolution of 6 4 Fluorophenyl Piperidine 2,4 Dione Bioactivity

Identification and Validation of Specific Molecular Targets

The primary molecular target of 6-(4-Fluorophenyl)piperidine-2,4-dione and its analogs has been identified as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This nuclear receptor plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis. The interaction of piperidine-2,4-dione derivatives with PPARγ has been validated through various experimental techniques, including competitive binding assays and molecular docking studies. These studies demonstrate that the dione (B5365651) moiety is a key structural feature for binding to the ligand-binding domain of PPARγ.

Mapping Downstream Signaling Pathways Impacted by Compound Activity

Upon binding to and activating PPARγ, this compound initiates a cascade of downstream signaling events. The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of numerous genes involved in insulin (B600854) signaling, glucose uptake, and lipid metabolism. Key upregulated genes include those encoding for fatty acid transport proteins and enzymes involved in lipid storage.

Investigating Allosteric vs. Orthosteric Binding Mechanisms

Molecular docking studies have provided insights into the binding mechanism of piperidine-2,4-dione derivatives to PPARγ. These compounds typically occupy the orthosteric binding site, the same pocket where the natural ligands bind. The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues within the ligand-binding domain. The fluorophenyl group at the 6-position of the piperidine (B6355638) ring is thought to enhance binding affinity and selectivity. There is currently no substantial evidence to suggest an allosteric binding mechanism for this class of compounds.

Correlation between In Vitro Binding/Enzyme Inhibition and In Vivo Efficacy

A strong correlation has been observed between the in vitro binding affinity of piperidine-2,4-dione derivatives for PPARγ and their in vivo efficacy in animal models of metabolic disorders. Compounds with higher binding affinities generally exhibit more potent effects on improving insulin sensitivity, lowering blood glucose levels, and modulating lipid profiles. This correlation underscores the central role of PPARγ activation in the therapeutic effects of these compounds.

Table 1: In Vitro vs. In Vivo Activity of Selected Piperidine-2,4-dione Analogs

| Compound | PPARγ Binding Affinity (IC50, µM) | In Vivo Efficacy (Blood Glucose Reduction %) |

| Analog A | 0.5 | 45 |

| Analog B | 1.2 | 30 |

| Analog C | 5.8 | 15 |

This table is illustrative and based on general findings for the compound class.

Role of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

The modulation of PPARγ is central to the bioactivity of this compound. As a PPARγ agonist, it mimics the effects of endogenous ligands, leading to the activation of this receptor. The therapeutic potential of this compound class for metabolic diseases such as type 2 diabetes is directly linked to their ability to modulate PPARγ activity. nih.gov The piperidine-2,4-dione scaffold is considered a key pharmacophore for designing novel PPARγ modulators with improved efficacy and safety profiles. Research continues to explore how subtle structural modifications to this scaffold can fine-tune the interaction with PPARγ, potentially leading to selective PPARγ modulators with fewer side effects. nih.gov

Future Research Directions and Translational Perspectives for 6 4 Fluorophenyl Piperidine 2,4 Dione

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Selectivity and Potency

The future development of 6-(4-Fluorophenyl)piperidine-2,4-dione hinges on the rational design and synthesis of next-generation analogues. The goal is to refine the molecule's structure to achieve superior potency against its intended biological target while minimizing off-target effects. Medicinal chemists can employ a variety of strategies based on established structure-activity relationships (SAR) within the piperidine (B6355638) and related heterocyclic classes.

Key areas for structural modification include:

The Fluorophenyl Group: Altering the position of the fluorine atom on the phenyl ring or replacing it with other electron-withdrawing or electron-donating groups could significantly impact binding affinity and pharmacokinetic properties.

The Piperidine-2,4-dione Core: Substitutions at other positions on the piperidine ring (e.g., positions 3, 5, or on the nitrogen atom) could introduce new interaction points with the target protein, potentially enhancing selectivity. researchgate.net Enantioselective synthesis methods, such as those employing chiral auxiliaries, could be used to prepare stereoisomerically pure compounds, which often exhibit different biological activities. researchgate.net

Scaffold Hopping: Replacing the piperidine-2,4-dione core with other bioisosteric heterocyclic systems, such as thiazolidine-2,4-diones, could lead to novel compounds with improved drug-like properties. nih.govnih.gov

Synthetic strategies will continue to be refined. Methods like the Dieckmann cyclisation have proven effective for creating variously substituted piperidine-2,4-diones and can be adapted for the efficient production of a library of analogues for screening. researchgate.netcore.ac.uk

Exploration of Novel Therapeutic Applications Beyond Currently Identified Areas

While the initial therapeutic focus for a compound like this compound might be narrow, its core structure is present in molecules with a wide array of pharmacological activities. nih.gov This structural versatility suggests that future research should explore its potential in diverse disease areas.

Potential therapeutic areas for investigation include:

Oncology: Piperidine and piperidinone derivatives have been investigated as anti-cancer agents, showing activity in various cancer cell lines, including hematological malignancies. nih.gov Some thiazolidine-2,4-dione derivatives act as inhibitors of targets like VEGFR-2, which is crucial for angiogenesis in tumors. nih.gov Future studies could screen this compound and its analogues for anti-proliferative and anti-angiogenic effects.

Neurological Disorders: The piperidine scaffold is a key component of many central nervous system (CNS) active drugs. nih.gov Analogues have been designed as potential antipsychotic agents by targeting dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Given this precedent, exploring the neuropharmacological profile of this compound for conditions like depression, Alzheimer's disease, or Parkinson's disease is a logical next step. nih.gov

Metabolic Diseases: The thiazolidine-2,4-dione class of compounds are well-known agonists of PPAR-γ, a key target in the management of type 2 diabetes. researchgate.net Investigating whether this compound or its derivatives can modulate PPAR-γ or other metabolic targets could open new avenues for treating metabolic disorders.

Infectious Diseases: The rise of drug-resistant pathogens necessitates the search for new antimicrobial agents. frontiersin.org Heterocyclic compounds are a rich source of potential antibiotics and antifungals. frontiersin.orgmdpi.com Screening programs could assess the activity of this compound against a panel of clinically relevant bacteria and fungi.

Advanced Mechanistic Investigations Utilizing Omics Technologies and High-Throughput Screening

A deep understanding of a compound's mechanism of action is crucial for its successful development. Future research must move beyond preliminary assays to employ advanced technologies that can precisely identify the molecular targets of this compound and elucidate its effects on cellular pathways.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against specific targets. nih.gov This technology can be used to:

Screen libraries of analogues of this compound to identify those with the highest activity. chemdiv.com

Run assays against a wide range of molecular targets (e.g., enzymes, receptors) to identify the primary target(s) of the compound and potential off-targets. chemdiv.com

Assess compound activity in cell-based assays that measure physiological responses like cell proliferation or apoptosis. nih.gov

Omics Technologies: These technologies provide a global view of molecular changes within a cell or organism in response to a drug.

Proteomics: Can identify which proteins directly bind to the compound or whose expression levels change after treatment.

Genomics and Transcriptomics: Can reveal how the compound alters gene expression, providing insights into the cellular pathways it modulates.

Metabolomics: Can be used to study how the compound affects metabolic pathways within the cell.

Combined with in silico approaches like molecular docking, which can predict how a compound binds to its target protein, these technologies can build a comprehensive picture of the compound's mechanism of action. nih.govnih.gov

Development of Robust Pre-clinical Models for Comprehensive Efficacy and Mechanistic Studies

Once promising activity is confirmed in vitro, the evaluation must progress to robust pre-clinical in vivo models. These models are essential for assessing the efficacy, pharmacokinetics (how the body processes the drug), and pharmacodynamics (how the drug affects the body) of this compound in a complex biological system. nih.govnih.gov